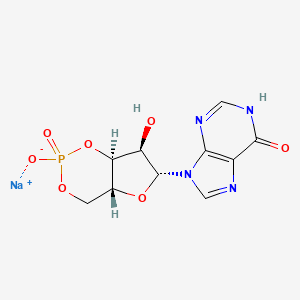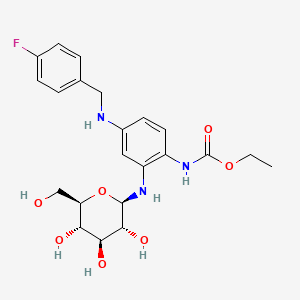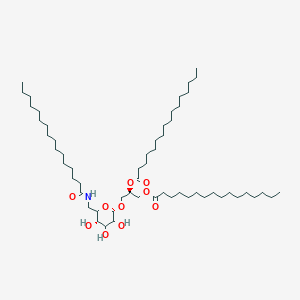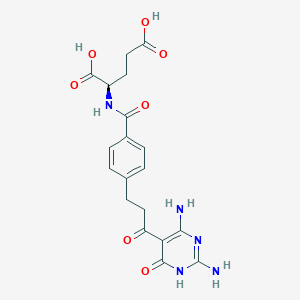
(R)-(-)-Bromo Dragonfly-d6 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(-)-Bromo Dragonfly-d6 Hydrochloride is a deuterated analog of the psychoactive compound Bromo-DragonFLY. This compound is known for its potent effects on the central nervous system and is often used in scientific research to study receptor interactions and psychoactive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-Bromo Dragonfly-d6 Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate phenethylamine derivative.
Bromination: The phenethylamine is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Deuteration: The deuterium atoms are introduced through a deuteration process, often involving the use of deuterated reagents or solvents.
Cyclization: The brominated and deuterated intermediate undergoes cyclization to form the dragonfly structure.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for ®-(-)-Bromo Dragonfly-d6 Hydrochloride would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
®-(-)-Bromo Dragonfly-d6 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated analogs.
科学研究应用
®-(-)-Bromo Dragonfly-d6 Hydrochloride has several scientific research applications, including:
Chemistry: Used to study the effects of deuteration on chemical reactivity and stability.
Biology: Employed in receptor binding studies to understand its interaction with various neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects and psychoactive properties.
Industry: Utilized in the development of new psychoactive substances and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of ®-(-)-Bromo Dragonfly-d6 Hydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The deuterated form may exhibit slightly different pharmacokinetics compared to its non-deuterated counterpart.
相似化合物的比较
Similar Compounds
Bromo-DragonFLY: The non-deuterated analog with similar psychoactive properties.
2C-B: Another psychoactive compound with a bromine atom, but with a different structure.
DOB: A related compound with similar receptor interactions but different potency and duration of action.
Uniqueness
®-(-)-Bromo Dragonfly-d6 Hydrochloride is unique due to its deuterated structure, which can influence its metabolic stability and pharmacokinetics. This makes it valuable for research purposes, as it allows scientists to study the effects of deuteration on biological activity and receptor interactions.
属性
CAS 编号 |
1246816-43-2 |
|---|---|
分子式 |
C₁₃H₇D₆BrClNO₂ |
分子量 |
336.64 |
同义词 |
(αR)-8-Bromo-α-methylbenzo[1,2-b:4,5-b’]difuran-4-ethanamine-d6 Hydrochloride; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










